molecular formula C28H38O5 B137871 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene CAS No. 53573-82-3

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene

Cat. No.: B137871
CAS No.: 53573-82-3
M. Wt: 454.6 g/mol
InChI Key: TZVFNUBGWDFYRL-XIOQBIFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of tetrahydropyranyl (THP) protecting groups at the 3 and 17beta positions and a keto group at the 6 position. It is primarily used in scientific research for its estrogenic properties and its ability to interact with estrogen receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene typically involves the protection of the hydroxyl groups at the 3 and 17beta positions of estradiol using tetrahydropyranyl groups

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The keto group at the 6 position can be reduced to a hydroxyl group.

    Substitution: The tetrahydropyranyl protecting groups can be removed or substituted with other protecting groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Introduction of additional keto or hydroxyl groups.

    Reduction: Formation of 6-hydroxy derivatives.

    Substitution: Removal of tetrahydropyranyl groups to yield free hydroxyl groups at the 3 and 17beta positions.

Scientific Research Applications

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of protected estradiol derivatives.

    Biology: Investigating the interaction of estrogenic compounds with estrogen receptors.

    Medicine: Exploring potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Used in the synthesis of other complex steroidal compounds.

Mechanism of Action

The mechanism of action of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of gene transcription. This interaction can influence various biological processes, including cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, which lacks the tetrahydropyranyl protecting groups and the keto group at the 6 position.

    3,17beta-Di(tetrahydropyranyloxy)-estradiol: Similar compound without the keto group at the 6 position.

    6-keto-estradiol: Lacks the tetrahydropyranyl protecting groups but has the keto group at the 6 position.

Uniqueness

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is unique due to the combination of tetrahydropyranyl protecting groups and the keto group at the 6 position. This combination allows for specific interactions with estrogen receptors and provides a useful model for studying the reactivity and biological activity of protected estradiol derivatives .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVFNUBGWDFYRL-XIOQBIFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471275
Record name 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53573-82-3
Record name 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.